10,12-Pentacosadiynoic Acid Ethyl Ester
Description
10,12-Pentacosadiynoic Acid Ethyl Ester is a derivative of 10,12-pentacosadiynoic acid (PCDA), a diacetylene-containing fatty acid known for its photopolymerization properties . The ethyl ester form replaces the carboxylic acid group (–COOH) of PCDA with an ethyl ester (–COOCH₂CH₃), enhancing stability while retaining the diyne functionality critical for cross-linking and colorimetric sensing applications . This compound is synthesized via esterification reactions, often involving carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) . Its applications span nanomaterials, biosensors, and self-assembled monolayers, leveraging its ability to form ordered structures under specific conditions .
Properties
CAS No. |
1609328-15-5 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.663 |
IUPAC Name |
ethyl pentacosa-10,12-diynoate |
InChI |
InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3 |
InChI Key |
RSISYIOWXSUHNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC |
Synonyms |
Ethyl Pentacosa-10,12-diynoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Pentacosadiynoic Acid Ethyl Ester typically involves the esterification of 10,12-Pentacosadiynoic Acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst10,12-Pentacosadiynoic Acid Ethyl Ester+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The esterification reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
10,12-Pentacosadiynoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacetylenic ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diacetylenic ketones or carboxylic acids.
Reduction: Diacetylenic alcohols.
Substitution: Various substituted diacetylenic esters.
Scientific Research Applications
10,12-Pentacosadiynoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of lipid membranes and their properties.
Industry: The compound is used in the production of thermochromic materials, which change color in response to temperature changes.
Mechanism of Action
The mechanism of action of 10,12-Pentacosadiynoic Acid Ethyl Ester is primarily based on its ability to undergo polymerization. When exposed to ultraviolet light, the compound can form polydiacetylene chains, which have unique optical and electronic properties. These properties make it useful in the development of sensors and other advanced materials.
Comparison with Similar Compounds
Table 1: Key Properties of 10,12-Pentacosadiynoic Acid Derivatives
Key Observations:
- Ethyl vs. Methyl Ester : The ethyl ester has a longer alkyl chain, increasing hydrophobicity compared to the methyl ester. This may enhance lipid membrane compatibility in biosensing applications .
- NHS Ester : The NHS-functionalized derivative enables covalent bonding with amines, making it suitable for antibody conjugation in biosensors. The ethyl ester lacks this reactivity but offers superior stability .
- Parent Acid (PCDA) : The carboxylic acid group allows pH-dependent assembly and hydrogen bonding, whereas the ethyl ester relies on van der Waals interactions for self-assembly .
Comparison with Other Fatty Acid Ethyl Esters
Table 2: Ethyl Esters of Bioactive Fatty Acids
Key Observations:
- Diynoic vs. Polyunsaturated Esters: this compound’s diyne groups enable photopolymerization, unlike EPA-EE, which is bioactive in lipid pathways .
- Chain Length Effects: Longer alkyl chains (C25 vs. C20 in EPA-EE) increase melting points and reduce volatility, making the diynoic ester more suitable for solid-state applications .
Spectroscopic and Physical Properties
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